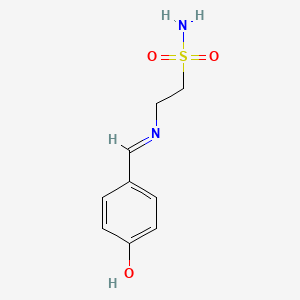

2-(4-Hydroxybenzylideneamino)ethanesulfonamide

説明

2-(4-ヒドロキシベンジリデンアミノ)エタンスルホンアミドは、潜在的な抗酸化特性で知られているシッフ塩基化合物です。 シッフ塩基は、一般的にアミンとカルボニル化合物の縮合によって形成される化合物です。

特性

分子式 |

C9H12N2O3S |

|---|---|

分子量 |

228.27 g/mol |

IUPAC名 |

2-[(4-hydroxyphenyl)methylideneamino]ethanesulfonamide |

InChI |

InChI=1S/C9H12N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H2,10,13,14) |

InChIキー |

IDKQYIBAMQLGRT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C=NCCS(=O)(=O)N)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 2-(4-ヒドロキシベンジリデンアミノ)エタンスルホンアミドの合成は、通常、4-ヒドロキシベンズアルデヒドとエタンスルホンアミドの縮合反応を含みます。 反応は通常、エタノール溶媒中で還流条件下で行われます。 反応混合物を冷却し、得られた生成物をろ過して再結晶により精製します。

工業的生産方法: 2-(4-ヒドロキシベンジリデンアミノ)エタンスルホンアミドの具体的な工業的生産方法はよく文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。 これには、収率と純度を最大化するための反応条件の最適化と、効率的な精製技術の実装が含まれます。

反応の種類:

酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、キノン誘導体の形成につながります。

還元: 還元反応はイミン基を標的にし、アミンに変換します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応は、酸性条件下でハロゲンやニトロ化剤などの試薬をしばしば使用します。

主な生成物:

酸化: キノン誘導体。

還元: アミノ誘導体。

置換: 使用される試薬に応じて、さまざまな置換された芳香族化合物。

4. 科学研究での応用

2-(4-ヒドロキシベンジリデンアミノ)エタンスルホンアミドは、その抗酸化特性について研究されており、酸化ストレス関連疾患の治療における治療用候補となっています。 さまざまなin vitro研究で、フリーラジカルを捕捉し、金属イオンをキレートする能力が示されています . さらに、この化合物のようなシッフ塩基は、抗菌性、抗がん性、抗炎症活性について研究されています。

材料科学では、シッフ塩基は、その独自の電子特性によるセンサー、触媒、電気クロミック材料の開発における潜在的な用途について調査されています .

科学的研究の応用

2-(4-Hydroxybenzylideneamino)ethanesulfonamide has been studied for its antioxidant properties, making it a potential candidate for therapeutic applications in treating oxidative stress-related diseases. Its ability to scavenge free radicals and chelate metal ions has been demonstrated in various in vitro studies . Additionally, Schiff bases like this compound are explored for their antimicrobial, anticancer, and anti-inflammatory activities.

In materials science, Schiff bases are investigated for their potential use in the development of sensors, catalysts, and electrochromic materials due to their unique electronic properties .

作用機序

2-(4-ヒドロキシベンジリデンアミノ)エタンスルホンアミドの抗酸化活性は、主にフリーラジカルを中和するために水素原子または電子を供与する能力に起因しています。 ヒドロキシル基は、このプロセスにおいて重要な役割を果たしており、活性酸素種に容易に水素原子を供与することで、それらを安定化することができます。 イミン基も、酸化還元反応に関与することで、化合物の反応性に貢献しています。

類似化合物:

- 2-(4-ヒドロキシベンジリデンアミノ)安息香酸

- 2-(4-ヒドロキシベンジリデンアミノ)フェニルスルホン

- (E)-1-(4-(4-(ジエチルアミノ)-2-ヒドロキシベンジリデンアミノ)フェニル)エタノン

比較: 2-(4-ヒドロキシベンジリデンアミノ)エタンスルホンアミドは、スルホンアミド基の存在によって際立っており、他のシッフ塩基と比べて独特の溶解性と反応性特性を与えています。 スルホンアミド基の存在は、化合物が生物学的標的に結合する能力を高める可能性があり、医薬品用途における有望な候補となっています .

類似化合物との比較

- 2-(4-Hydroxybenzylideneamino)benzoic acid

- 2-(4-Hydroxybenzylideneamino)phenyl sulfone

- (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone

Comparison: 2-(4-Hydroxybenzylideneamino)ethanesulfonamide stands out due to its sulfonamide group, which imparts unique solubility and reactivity characteristics compared to other Schiff bases. The presence of the sulfonamide group can enhance the compound’s ability to interact with biological targets, making it a promising candidate for medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。